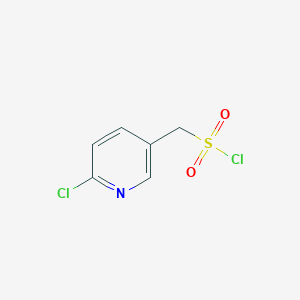

(6-Chloropyridin-3-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGINWFLGGHDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683813-60-7 | |

| Record name | (6-chloropyridin-3-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (6-Chloropyridin-3-yl)methanesulfonyl chloride

The following technical guide is structured to provide actionable, high-level scientific insight into (6-Chloropyridin-3-yl)methanesulfonyl chloride. This document moves beyond basic catalog data to address synthesis, reactivity mechanisms, and stability profiles critical for drug development applications.

CAS Registry Number: 683813-60-7 Molecular Formula: C₆H₅Cl₂NO₂S Molecular Weight: 226.08 g/mol

Executive Summary & Chemical Identity

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Unlike direct aryl sulfonyl chlorides, this molecule features a methylene spacer (

Core Chemical Data

| Property | Specification |

| IUPAC Name | (6-Chloropyridin-3-yl)methanesulfonyl chloride |

| CAS Number | 683813-60-7 |

| Appearance | White to off-white crystalline solid (low melting) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

| Stability | Moisture sensitive; prone to hydrolysis to sulfonic acid |

Synthetic Architecture

For research and scale-up, the synthesis of (6-Chloropyridin-3-yl)methanesulfonyl chloride is rarely performed via direct chlorosulfonation due to the deactivating nature of the pyridine ring and the sensitivity of the methylene group.

The most robust, self-validating protocol utilizes the Strecker Sulfite Alkylation pathway, converting the commercially available alcohol precursor to the sulfonyl chloride without handling noxious thiols.

Validated Synthetic Workflow

Precursor: (6-Chloropyridin-3-yl)methanol (CAS: 214696-61-4)

-

Chlorination: Conversion of the alcohol to the benzyl-type chloride using Thionyl Chloride (

). -

Sulfonation (Strecker): Nucleophilic displacement of the chloride by Sodium Sulfite (

) to form the stable sulfonic acid salt. -

Chlorination: Conversion of the sulfonate salt to the sulfonyl chloride using Phosphorus Pentachloride (

) or Thionyl Chloride with catalytic DMF.

Figure 1: Step-wise synthetic pathway avoiding thiol intermediates. High-yield conversion relies on the purity of Intermediate 1.

Detailed Experimental Protocol (Step 3 Focus)

Context: The conversion of the sodium sulfonate salt to the sulfonyl chloride is the most critical step regarding yield and purity.

-

Preparation: Suspend dry Sodium (6-chloropyridin-3-yl)methanesulfonate (1.0 equiv) in anhydrous toluene.

-

Reagent Addition: Add

(1.1 equiv) portion-wise at 0°C under Argon flow. Caution: Exothermic. -

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (convert aliquot to sulfonamide with benzylamine for visualization).

-

Workup: Pour onto crushed ice/water rapidly to quench excess phosphorous reagents. Extract immediately with Dichloromethane (DCM).

-

Purification: Wash organic layer with cold brine. Dry over

. Concentrate in vacuo below 40°C.-

Note: Distillation is not recommended due to thermal instability; use crude or recrystallize from Hexane/DCM if necessary.

-

Reactivity Profile & Mechanistic Insights

The "Sulfene" Elimination Pathway

Researchers must recognize that methanesulfonyl chlorides (containing

-

Implication: If the base is too strong or sterically hindered, the sulfene intermediate may dimerize or react with trace water instead of the amine, lowering yields.

-

Mitigation: Use Pyridine or

as a base and maintain low temperatures (0°C) during addition.

Figure 2: The Sulfene Mechanism. Competitive hydrolysis is the primary yield-limiting factor, necessitating strictly anhydrous conditions.

Application in Drug Design

The (6-chloropyridin-3-yl) moiety acts as a versatile pharmacophore:

-

Bioisosterism: The pyridine nitrogen improves aqueous solubility compared to phenyl analogues (logP reduction).

-

Handle for Diversification: The C-6 chlorine atom is activated for

reactions, allowing late-stage functionalization with alkoxides or amines after the sulfonamide bond is formed.

Handling, Stability & Safety

Signal Word: DANGER Hazard Statements: Causes severe skin burns and eye damage (H314).

Stability Matrix

| Condition | Stability Rating | Recommendation |

| Solid State (25°C) | Moderate | Store in desiccator. Decomposes slowly over months.[1] |

| Solution (DCM) | High (Hours) | Stable for standard workup durations. |

| Solution (Water/Aq) | Low | Rapid hydrolysis to sulfonic acid and HCl. |

| Thermal | Low | Do not distill. Decomposition >60°C releases |

Analytical Verification

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the methylene

group around -

Mass Spec: MS (ESI+) usually shows the sulfonic acid mass (M-Cl+OH) due to hydrolysis in the source, or the methyl ester if methanol is used as solvent. Direct injection in dry ACN is preferred.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 683813-60-7. Retrieved February 4, 2026, from [Link]

-

King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. (Foundational mechanism for methanesulfonyl chloride reactivity).[2]

- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. (Context on sulfonamide synthesis in pharma).

Sources

An In-Depth Technical Guide to (6-Chloropyridin-3-yl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(6-Chloropyridin-3-yl)methanesulfonyl chloride, a specialized chemical intermediate, holds significant potential within the landscape of pharmaceutical research and development. Its unique structural combination of a chloropyridine ring and a methanesulfonyl chloride functional group makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its anticipated reactivity, and its potential applications in the discovery of novel therapeutic agents. While publicly available experimental data for this specific compound is limited, this document synthesizes established chemical principles and data from analogous structures to offer expert insights into its handling, utilization, and significance.

Core Chemical Identity and Physicochemical Properties

(6-Chloropyridin-3-yl)methanesulfonyl chloride is identified by the CAS Number 683813-60-7 . Its structure features a pyridine ring chlorinated at the 6-position and bearing a methanesulfonyl chloride group at the 3-position.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO₂S | |

| Molecular Weight | 226.08 g/mol | |

| Canonical SMILES | C1=CC(=CN=C1Cl)CS(=O)(=O)Cl | N/A |

| InChI Key | InChIKey=YZEVWBMMBKRVAV-UHFFFAOYSA-N | N/A |

Synthesis and Manufacturing Principles: A Plausible Pathway

While a specific, published synthesis protocol for (6-Chloropyridin-3-yl)methanesulfonyl chloride is not widely available, a logical and efficient synthetic route can be postulated based on well-established organic chemistry transformations. The following multi-step synthesis is proposed, starting from commercially available 6-chloro-3-methylpyridine.

Diagram of the Proposed Synthetic Pathway

Caption: A plausible three-step synthesis of (6-Chloropyridin-3-yl)methanesulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Radical Bromination of 6-chloro-3-methylpyridine

-

To a solution of 6-chloro-3-methylpyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude 3-(bromomethyl)-6-chloropyridine by column chromatography or distillation.

Step 2: Formation of (6-chloropyridin-3-yl)methanethiol

-

Dissolve the 3-(bromomethyl)-6-chloropyridine in a protic solvent like ethanol.

-

Add a solution of sodium hydrosulfide (NaSH) in ethanol dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiol.

Step 3: Oxidative Chlorination to the Sulfonyl Chloride

-

Dissolve the crude (6-chloropyridin-3-yl)methanethiol in a biphasic solvent system, such as dichloromethane and water.

-

Bubble chlorine gas through the cooled (0-5 °C) and vigorously stirred solution.

-

Monitor the reaction for the disappearance of the thiol and the formation of the sulfonyl chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain (6-Chloropyridin-3-yl)methanesulfonyl chloride.

Reactivity and Chemical Behavior: A Scientist's Perspective

The reactivity of (6-Chloropyridin-3-yl)methanesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, making the compound an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules.

Diagram of Key Reactions

Caption: Common nucleophilic substitution reactions of (6-Chloropyridin-3-yl)methanesulfonyl chloride.

Sulfonamide Formation

The reaction with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) will readily form the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for introducing the sulfonamide moiety, a common pharmacophore.

Sulfonate Ester Formation

Treatment with alcohols in the presence of a non-nucleophilic base yields sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, providing a pathway to a variety of functional group interconversions.

Hydrolysis

(6-Chloropyridin-3-yl)methanesulfonyl chloride is expected to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid. This necessitates handling and storage under anhydrous conditions.

Applications in Drug Discovery and Development

The 6-chloropyridine-3-yl motif is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. The methanesulfonyl chloride functionality provides a reactive handle to connect this important pharmacophore to other molecular fragments, making (6-Chloropyridin-3-yl)methanesulfonyl chloride a valuable intermediate in drug discovery programs.

Role as a Key Building Block

This compound serves as a critical starting material for the synthesis of molecules targeting a range of biological targets. The sulfonamide linkage, readily formed from this sulfonyl chloride, is present in numerous approved drugs, including diuretics, antibiotics, and hypoglycemic agents.

Potential Therapeutic Areas

Given the prevalence of the chloropyridine moiety in molecules with diverse biological activities, derivatives of (6-Chloropyridin-3-yl)methanesulfonyl chloride could be explored for their potential in areas such as:

-

Oncology: As precursors to kinase inhibitors or other anti-cancer agents.

-

Neuroscience: For the development of ligands for various central nervous system receptors.

-

Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, (6-Chloropyridin-3-yl)methanesulfonyl chloride should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage (H314).

-

Corrosive to metals: (H290).

-

Moisture-sensitive: Reacts with water, likely releasing corrosive hydrogen chloride gas.

Recommended Handling Procedures

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Avoid inhalation of dust or vapors.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a chemical intermediate with significant, yet largely untapped, potential in the field of drug discovery. Its value lies in the combination of the biologically relevant 6-chloropyridine scaffold and the versatile reactivity of the methanesulfonyl chloride group. While detailed experimental data remains sparse, the fundamental principles of organic chemistry provide a solid framework for its synthesis, handling, and application. For medicinal chemists and process development scientists, this compound represents a valuable tool for the construction of novel molecular entities with the potential to become the next generation of therapeutic agents.

References

- Note: Due to the limited publicly available literature on this specific compound, this section provides references to general methods and rel

-

Synthesis of Sulfonyl Chlorides: For general procedures on the oxidative chlorination of thiols, refer to standard organic chemistry textbooks and relevant literature on the topic.

-

Reactivity of Sulfonyl Chlorides: Comprehensive reviews on the reactivity of sulfonyl chlorides with various nucleophiles are available in the chemical literature.

-

Chloropyridines in Medicinal Chemistry: Numerous publications highlight the importance of the chloropyridine scaffold in drug discovery. A search of medicinal chemistry journals for this structural motif will yield many examples of its application.

An In-depth Technical Guide to the Synthesis of (6-Chloropyridin-3-yl)methanesulfonyl chloride

Introduction

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its structure, featuring a reactive sulfonyl chloride group attached to a chloropyridine scaffold, makes it a versatile building block for introducing the (6-chloropyridin-3-yl)methyl moiety. This guide provides a comprehensive overview of the prevailing synthesis pathway, delving into the mechanistic rationale behind the methodology, detailed experimental protocols, and critical process considerations. The content is tailored for researchers, chemists, and professionals in the fields of drug discovery and crop protection who require a deep technical understanding of this compound's preparation.

The synthesis is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The primary pathway discussed herein begins with the readily available 2-chloro-5-methylpyridine and proceeds through a series of transformations to install the requisite sulfonyl chloride functionality. An alternative route is also discussed, offering flexibility in synthetic strategy.

Primary Synthesis Pathway: A Step-by-Step Elucidation

The most industrially relevant and scientifically sound approach to synthesizing (6-Chloropyridin-3-yl)methanesulfonyl chloride involves a three-step sequence starting from 2-chloro-5-methylpyridine. This pathway is advantageous due to the accessibility of the starting material and the generally robust nature of each transformation.

The logical flow of this synthesis is predicated on first functionalizing the methyl group, which is the most reactive position for non-aromatic substitution, and then building the sulfur-containing functional group through established organosulfur chemistry.

Caption: Overview of the primary synthesis pathway.

Step 1: Free-Radical Chlorination of 2-Chloro-5-methylpyridine

Causality and Mechanistic Insight: The synthesis commences with the selective chlorination of the methyl group of 2-chloro-5-methylpyridine. This transformation is a classic example of a free-radical chain reaction. The choice of a radical initiator (like AIBN) or UV light is crucial to favor substitution on the alkyl side-chain rather than on the electron-deficient pyridine ring. The reaction proceeds via the formation of a stabilized benzylic-type radical at the methylene position, which then reacts with a chlorine source. Trichloroisocyanuric acid (TCCA) is often a preferred chlorinating agent in industrial settings for its ease of handling compared to chlorine gas.[1]

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an inert gas inlet.

-

Reagent Charging: The flask is charged with 2-chloro-5-methylpyridine (1.0 eq.). An appropriate solvent such as carbon tetrachloride or dichlorobenzene is added.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq.), is introduced.

-

Chlorination: Trichloroisocyanuric acid (TCCA, ~0.4 eq., providing one equivalent of active chlorine) is added portion-wise to control the exothermic reaction.[1] Alternatively, chlorine gas can be bubbled through the solution under UV irradiation.[2][3]

-

Reaction Conditions: The mixture is heated to reflux (typically 80-120°C, depending on the solvent) and stirred vigorously.[1]

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid cyanuric acid byproduct is removed by filtration. The filtrate is washed with an aqueous sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-(chloromethyl)pyridine, which can be purified further by vacuum distillation or recrystallization. This intermediate is a key precursor for many neonicotinoid insecticides.[4][5]

| Parameter | Value/Condition | Source |

| Starting Material | 2-Chloro-5-methylpyridine | [1] |

| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) or Cl₂ gas | [1][2] |

| Initiator | AIBN or UV light | [1] |

| Temperature | 80-120 °C | [1] |

| Typical Yield | > 90% | [2] |

Step 2: Nucleophilic Substitution to Form (6-Chloropyridin-3-yl)methanethiol

Causality and Mechanistic Insight: The newly installed chloromethyl group is an excellent electrophile, primed for nucleophilic substitution (an Sₙ2 reaction). To install the sulfur atom, a sulfur nucleophile is required. Sodium thiomethoxide or, more commonly, sodium hydrosulfide (NaSH) can be used to displace the chloride and form the corresponding thiol (mercaptan). Methanethiol is a simple thiol that can be oxidized to form methanesulfonyl chloride.[6][7] The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the sulfur reagent.

Experimental Protocol: Synthesis of (6-Chloropyridin-3-yl)methanethiol

-

Apparatus Setup: A three-necked flask is fitted with a stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution or slurry of sodium hydrosulfide (NaSH, ~1.1 eq.) is prepared in a solvent like ethanol or dimethylformamide (DMF).

-

Reaction Execution: The solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in the same solvent is added dropwise to the NaSH slurry at a controlled temperature, typically between 0 and 25°C, to manage any exotherm.

-

Reaction Conditions: The mixture is stirred at room temperature for several hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up and Purification: The reaction mixture is quenched by pouring it into water. The pH is adjusted to be slightly acidic (~pH 5-6) with a dilute acid like HCl, which protonates the thiolate to the thiol. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford the crude (6-chloropyridin-3-yl)methanethiol. This product is often used in the next step without extensive purification due to its potential for air oxidation to the disulfide.

Step 3: Oxidative Chlorination of (6-Chloropyridin-3-yl)methanethiol

Causality and Mechanistic Insight: This is the final and most critical step, converting the thiol into the desired sulfonyl chloride. The transformation is an oxidative chlorination. The mechanism involves the reaction of the thiol with chlorine gas in an aqueous acidic medium. The sulfur atom is progressively oxidized through various intermediates (like a sulfenyl chloride, R-SCl) to the +6 oxidation state in the sulfonyl chloride. Water is essential in this process. The overall stoichiometry requires three moles of chlorine for every mole of thiol.[6]

Experimental Protocol: Synthesis of (6-Chloropyridin-3-yl)methanesulfonyl chloride

-

Apparatus Setup: A jacketed reaction vessel equipped with a robust mechanical stirrer, a gas inlet tube for chlorine, a thermometer, and an off-gas scrubber (containing a sodium hydroxide solution) is required.

-

Reagent Charging: The crude (6-chloropyridin-3-yl)methanethiol (1.0 eq.) is dissolved or suspended in a mixture of water and a strong acid, such as concentrated hydrochloric acid.

-

Reaction Execution: The mixture is cooled to a low temperature, typically between -10 and 5°C.[8] Chlorine gas (~3.0-3.5 eq.) is then bubbled through the vigorously stirred mixture at a rate that allows for efficient absorption and maintains the desired temperature.[8][9]

-

Monitoring: The reaction is highly exothermic and must be carefully controlled. The completion of the reaction is often indicated by a persistent greenish-yellow color in the solution, signifying a slight excess of chlorine.[8][10]

-

Work-up and Purification: Once the reaction is complete, the mixture is purged with nitrogen to remove excess chlorine. The product, which is often a solid or an immiscible oil, is isolated by filtration or phase separation. The crude product is washed with cold water to remove residual acid. It can then be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation, although the latter may be risky for sulfonyl chlorides.

| Parameter | Value/Condition | Source |

| Starting Material | (6-Chloropyridin-3-yl)methanethiol | [6] |

| Reagents | Chlorine (gas), Water, HCl | [8][9] |

| Temperature | -10 to 5 °C | [8] |

| Key Indication | Persistent green-yellow color | [10] |

| Typical Yield | 70-85% | (Estimated) |

Alternative Synthetic Route

An alternative pathway involves the synthesis of the corresponding sulfonic acid, followed by chlorination. This route can be advantageous if the direct oxidative chlorination of the thiol proves to be low-yielding or generates significant impurities.

Caption: Alternative synthesis via a sulfonic acid intermediate.

-

Oxidation to Sulfonic Acid: The intermediate thiol, (6-chloropyridin-3-yl)methanethiol, can be oxidized to (6-chloropyridin-3-yl)methanesulfonic acid using strong oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.[7] This creates a stable, isolable intermediate.

-

Chlorination of Sulfonic Acid: The resulting sulfonic acid is then converted to the target sulfonyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a well-established transformation in organic chemistry.

This two-step conversion from the thiol offers better control and potentially higher purity, as the stable sulfonic acid can be thoroughly purified before the final chlorination step, which can sometimes be aggressive.

Safety and Handling

The synthesis of (6-chloropyridin-3-yl)methanesulfonyl chloride involves several hazardous materials and reactions that require strict safety protocols:

-

Chlorine Gas: Highly toxic and corrosive. All operations involving chlorine gas must be conducted in a well-ventilated fume hood with a dedicated scrubber system.[8]

-

Thionyl Chloride and Phosphorus Pentachloride: These are corrosive and react violently with water. They should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

-

Exothermic Reactions: Both the side-chain chlorination and the oxidative chlorination steps are exothermic. Proper temperature control via cooling baths or jacketed reactors is essential to prevent runaway reactions.

-

Intermediates: Thiol intermediates have strong, unpleasant odors.[7] The final sulfonyl chloride product is a lachrymator and is reactive towards moisture and nucleophiles like amines and alcohols.[11][12]

Conclusion

The synthesis of (6-chloropyridin-3-yl)methanesulfonyl chloride is a well-defined process rooted in fundamental organic reactions. The primary pathway, proceeding via free-radical chlorination, nucleophilic thiolation, and subsequent oxidative chlorination, represents an efficient and scalable route. The choice of reagents and the precise control of reaction conditions at each stage are paramount to achieving high yields and purity. Understanding the underlying mechanisms provides the necessary foundation for troubleshooting and process optimization. For any application in drug development or agrochemical synthesis, rigorous purification and analytical characterization of the final product are mandatory to ensure it meets the required quality standards.

References

- CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google P

- US3226433A - Making methanesulfonyl chloride - Google P

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P

- US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google P

-

(6-chloropyridin-3-yl)methanesulfonamide (C6H7ClN2O2S) - PubChem. (URL: [Link])

- US4997535A - Method of manufacturing methanesulfonyl chloride - Google P

-

methanesulfinyl chloride - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - ResearchGate. (URL: [Link])

-

3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (URL: [Link])

-

Methanesulfonyl chloride - ResearchGate. (URL: [Link])

-

Methanesulfonyl chloride – Knowledge and References - Taylor & Francis Online. (URL: [Link])

-

is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (URL: [Link])

- US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google P

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P

-

Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV - PubMed. (URL: [Link])

-

Methanesulfonyl chloride - Wikipedia. (URL: [Link])

-

Methanethiol - Wikipedia. (URL: [Link])

-

Synthesis of a Neonicotinoide Pesticide Derivative via Chemoenzymatic Dynamic Kinetic Resolution | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

- JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google P

-

Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (URL: [Link])

- US5279719A - Method for chlorination of methylated aromatic compounds - Google P

-

Methanesulfonyl Chloride | Properties, Structure & Mesylation - Study.com. (URL: [Link])

- CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)

-

Methanethiol | CH3SH - PubChem. (URL: [Link])

- CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google P

Sources

- 1. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 2. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 3. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]

- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]

- 7. Methanethiol - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3226433A - Making methanesulfonyl chloride - Google Patents [patents.google.com]

- 10. US7772403B2 - Process to prepare sulfonyl chloride derivatives - Google Patents [patents.google.com]

- 11. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

Spectroscopic data for (6-Chloropyridin-3-yl)methanesulfonyl chloride

An In-depth Technical Guide to the Predicted Spectroscopic Profile of (6-Chloropyridin-3-yl)methanesulfonyl chloride

Abstract

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a reactive sulfonyl chloride moiety with a 6-chloropyridine core, a common scaffold in pharmacologically active compounds. Despite its potential utility as a synthetic building block, a comprehensive, publicly available spectroscopic characterization of this compound is notably absent from the scientific literature. This guide addresses this gap by providing a detailed, theoretical analysis of its expected spectroscopic signature. Leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a predicted data profile to aid researchers in the identification, characterization, and quality control of this molecule. This document serves as a practical reference for scientists synthesizing or utilizing (6-chloropyridin-3-yl)methanesulfonyl chloride in their research endeavors.

Molecular Structure and Physicochemical Properties

Understanding the spectroscopic properties of a molecule begins with a thorough analysis of its structure. (6-Chloropyridin-3-yl)methanesulfonyl chloride possesses a distinct architecture that dictates its chemical behavior and, consequently, its spectral output.

The molecule consists of a pyridine ring substituted at the 6-position with a chlorine atom and at the 3-position with a methanesulfonyl chloride group (-CH₂SO₂Cl). The chlorine atom and the sulfonyl chloride group are both strongly electron-withdrawing, which significantly influences the electronic environment of the pyridine ring. The sulfonyl chloride functional group is also highly reactive and susceptible to hydrolysis, necessitating careful handling under anhydrous conditions.

Caption: 2D structure of (6-Chloropyridin-3-yl)methanesulfonyl chloride.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |

| Monoisotopic Mass | 224.9418 Da | [1] |

| Appearance | Predicted to be a solid or oil | N/A |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile) | N/A |

| Stability | Moisture-sensitive due to the sulfonyl chloride group | [2] |

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are derived from established chemical shift and absorption frequency correlations, providing a reliable baseline for experimental verification.

¹H NMR Spectroscopy (Predicted)

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. For (6-Chloropyridin-3-yl)methanesulfonyl chloride, we anticipate three distinct signals corresponding to the three aromatic protons and the methylene bridge protons.

-

Causality of Predictions: The chemical shifts of the pyridine protons are influenced by the positions of the electron-withdrawing chloro and methanesulfonyl chloride substituents. The proton at the C2 position (H-2) is expected to be the most deshielded (highest ppm) due to its proximity to the ring nitrogen and its ortho position relative to the -CH₂SO₂Cl group. The methylene protons (-CH₂-) are adjacent to the highly electron-withdrawing sulfonyl chloride group, shifting them significantly downfield into the 4.5-5.5 ppm range.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.5 - 8.7 | d (doublet) | ~2.5 | Ortho to N, ortho to substituent. |

| H-4 | 7.8 - 8.0 | dd (doublet of doublets) | ~8.5, ~2.5 | Meta to N, coupling to H-2 and H-5. |

| H-5 | 7.4 - 7.6 | d (doublet) | ~8.5 | Ortho to Cl, coupling to H-4. |

| -CH₂- | 4.8 - 5.2 | s (singlet) | N/A | Adjacent to strongly electron-withdrawing SO₂Cl group. |

¹³C NMR Spectroscopy (Predicted)

Carbon NMR provides insight into the carbon backbone of the molecule. We predict six distinct signals: five for the pyridine ring carbons and one for the methylene carbon.

-

Causality of Predictions: The carbon atoms directly attached to electronegative atoms (C-6 attached to Cl, C-3 attached to the side chain, and the methylene carbon) will be significantly deshielded. The C-2 and C-4 carbons will also be shifted downfield due to the influence of the ring nitrogen.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 153 | Adjacent to ring nitrogen. |

| C-3 | 135 - 138 | Attached to the -CH₂SO₂Cl substituent. |

| C-4 | 139 - 142 | Influenced by ring nitrogen and meta to substituents. |

| C-5 | 124 - 127 | Shielded relative to other ring carbons. |

| C-6 | 152 - 155 | Attached to electronegative chlorine. |

| -CH₂- | 60 - 65 | Attached to the strongly electron-withdrawing SO₂Cl group. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (6-Chloropyridin-3-yl)methanesulfonyl chloride is expected to be dominated by strong absorptions from the S=O bonds.

-

Causality of Predictions: The sulfonyl chloride group gives rise to two very strong and characteristic stretching bands. The positions of these bands are reliable diagnostic markers. Aromatic C=C and C-H stretches, as well as the C-Cl stretch, will also be present but may be less intense.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Medium-Weak | Stretch |

| Aliphatic C-H (-CH₂-) | 2950 - 2850 | Weak | Stretch |

| Aromatic C=C, C=N | 1600 - 1450 | Medium | Ring Stretch |

| S=O | 1370 - 1390 | Strong | Asymmetric Stretch |

| S=O | 1170 - 1190 | Strong | Symmetric Stretch |

| C-Cl | 800 - 700 | Medium-Strong | Stretch |

| S-Cl | 600 - 500 | Medium | Stretch |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data below includes predicted values for common adducts and a proposed fragmentation pathway to aid in the interpretation of experimental data.

-

Causality of Predictions: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S). Fragmentation is likely to initiate with the loss of the most labile groups, such as a chlorine radical from the sulfonyl chloride moiety, or the entire SO₂Cl group.

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 224.9413 |

| [M+H]⁺ | 225.9491 |

| [M+Na]⁺ | 247.9310 |

Data sourced from PubChemLite database predictions.[1]

Caption: Proposed key fragmentation pathway for (6-Chloropyridin-3-yl)methanesulfonyl chloride.

Standard Experimental Workflow for Characterization

To ensure the scientific integrity and trustworthiness of results, a self-validating workflow is essential when characterizing a novel or sensitive compound like (6-Chloropyridin-3-yl)methanesulfonyl chloride.

Protocol: Sample Handling and Preparation

-

Inert Atmosphere: All manipulations of the solid or liquid compound should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques to prevent hydrolysis of the sulfonyl chloride.

-

Solvent Preparation: Use anhydrous deuterated solvents (e.g., CDCl₃, CD₂Cl₂) for NMR analysis. Solvents should be stored over molecular sieves.

-

NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of the chosen anhydrous deuterated solvent via syringe. Cap the tube securely.

-

IR Sample Preparation: For a solid, prepare a KBr pellet or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between salt plates (NaCl or KBr).

-

MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol for analysis by ESI or APCI.

Caption: General workflow for the spectroscopic characterization of a moisture-sensitive compound.

Conclusion

This technical guide provides a comprehensive, theory-based spectroscopic profile for (6-Chloropyridin-3-yl)methanesulfonyl chloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein offer a robust framework for researchers to confirm the identity and assess the purity of this valuable chemical intermediate. By explaining the causality behind the predicted spectral features and providing a standardized workflow, this document empowers scientists in drug discovery and chemical synthesis to handle and characterize this reactive compound with confidence and scientific rigor.

References

-

PubChemLite. (6-chloropyridin-3-yl)methanesulfonyl chloride (C6H5Cl2NO2S). Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. Available from: [Link]

Sources

Technical Guide: 1H NMR Characterization of (6-Chloropyridin-3-yl)methanesulfonyl chloride

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (6-Chloropyridin-3-yl)methanesulfonyl chloride , a critical intermediate in the synthesis of sulfonamide-based bioisosteres.[1]

Executive Summary & Structural Context

(6-Chloropyridin-3-yl)methanesulfonyl chloride (CAS: 214696-29-2) serves as a pivotal electrophile in medicinal chemistry.[1] It allows for the introduction of the (6-chloropyridin-3-yl)methyl moiety—a lipophilic, metabolically stable bioisostere for benzyl groups—into amines and alcohols.

Accurate NMR interpretation of this compound is challenging due to the electron-deficient nature of the pyridine ring combined with the highly deshielding sulfonyl chloride group.[2] This guide deconstructs the spectrum to facilitate rapid structure verification and impurity profiling.[2]

Molecular Specifications

-

Formula:

-

Molecular Weight: 226.08 g/mol [3]

-

Key Functional Groups: 2,5-disubstituted pyridine, sulfonyl chloride.[2]

Theoretical 1H NMR Spectrum Analysis

Note: The following data represents a high-confidence theoretical assignment based on substituent chemical shift increments (SCS) for pyridine derivatives in deuterated chloroform (

Spectral Overview

The spectrum is characterized by a distinct aromatic region (3 protons) and a highly deshielded methylene singlet (2 protons).[1][2]

Solvent:

Chemical Shift Assignments (Table)

| Position | Type | Count | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-2 | Aromatic | 1H | 8.45 – 8.55 | Doublet (d) | ||

| H-4 | Aromatic | 1H | 7.75 – 7.85 | Doublet of Doublets (dd) | Ortho to substituent; meta to Cl.[1] | |

| H-5 | Aromatic | 1H | 7.40 – 7.50 | Doublet (d) | Ortho to Cl (shielding effect relative to H-2).[2] | |

| Benzylic | 2H | 4.95 – 5.10 | Singlet (s) | - | Deshielded by Pyridine ring + |

Mechanistic Interpretation[1][2]

-

The Methylene Singlet (

~5.0 ppm): The methylene protons are flanked by two electron-withdrawing groups: the aromatic pyridine ring and the sulfonyl chloride.[1][2]-

Comparison: Benzyl chloride

appears at ~4.6 ppm.[2] The sulfonyl chloride is significantly more electron-withdrawing than a simple chloride, pushing the shift downfield to ~5.0 ppm.[2] -

Diagnostic Value: This peak is the primary indicator of reaction completion.[2] If the starting material (likely the alcohol or thiol) is present, you will see a shift discrepancy (Alcohol

~4.7 ppm; Thiol

-

-

The Pyridine Splitting Pattern:

-

H-2 is the most downfield signal due to the inductive effect of the adjacent Nitrogen.[2] It appears as a doublet (or broad singlet) due to small meta-coupling (

) with H-4.[2] -

H-5 is the most upfield aromatic signal.[2] The chlorine atom at position 6 provides a mesomeric (+M) effect that competes with its inductive (-I) effect, but the lack of an adjacent nitrogen keeps it shielded relative to H-2.

-

H-4 couples strongly with H-5 (

) and weakly with H-2 (

-

Synthesis & Impurity Profiling

To interpret the NMR accurately, one must understand the "chemical noise"—impurities likely to be present from the synthesis.[2]

Common Synthetic Route (Oxidative Chlorination)

The most robust pathway for research-scale synthesis involves the oxidative chlorination of the corresponding isothiouronium salt or thiol.[1][2]

Figure 1: Standard synthetic workflow for (6-Chloropyridin-3-yl)methanesulfonyl chloride.[1]

Diagnostic Impurities

When analyzing the raw reaction mixture, look for these specific signals:

| Impurity | Diagnostic Signal ( | Source |

| (6-Chloropyridin-3-yl)methanol | ~4.75 (s, 2H) | Unreacted Starting Material |

| Mesylate Intermediate | ~3.10 (s, 3H, | Incomplete substitution |

| Symmetric Disulfide | ~3.60 (s, 4H) | Oxidation byproduct (dimerization) |

| Succinimide | ~2.70 (s, 4H) | Byproduct if NCS is used |

Experimental Protocol: Sample Preparation

For optimal resolution, follow this self-validating protocol. This ensures that the labile sulfonyl chloride does not hydrolyze during measurement.[2]

Materials

-

Solvent:

(99.8% D) + 0.03% TMS (v/v).[2] Note: Ensure solvent is anhydrous.[2] Sulfonyl chlorides hydrolyze to sulfonic acids in wet solvents. -

Tube: 5mm high-precision NMR tube.

-

Mass: 5–10 mg of analyte.[2]

Step-by-Step Workflow

-

Dry the Sample: Ensure the sulfonyl chloride is dried under high vacuum (< 1 mbar) for 30 minutes to remove traces of

or -

Solvent Check: Run a blank scan of your

if it has been stored for long periods.[1][2] Acidic -

Dissolution: Dissolve 10 mg of sample in 0.6 mL

.-

Critical: Do not use heat and sonicate only briefly.[2]

-

-

Acquisition:

-

Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine meta-coupling of the pyridine ring.

Structural Validation Logic (Graphviz)

Use this decision tree to confirm the identity of your compound based on the acquired spectrum.[2]

Figure 2: Logic gate for structural verification via 1H NMR.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][4][5] Chem.1997 , 62, 7512–7515.[2][5] Link[2]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.[2] (Chapter 13: NMR Spectroscopy - Pyridine Coupling Constants).

-

National Institute of Standards and Technology (NIST). "Methanesulfonyl chloride Spectra."[2] NIST Chemistry WebBook, SRD 69. Link(Cited for comparative sulfonyl chloride shifts).[2]

-

Reich, H. J. "Structure Determination Using NMR."[2] University of Wisconsin-Madison.[2] Link

Sources

- 1. N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide;(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | C29H37ClN4O3 | CID 88104996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1508788-33-7|(4-Chloropyridin-2-yl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of (6-Chloropyridin-3-yl)methanesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (6-Chloropyridin-3-yl)methanesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a detailed rationale for the predicted chemical shifts based on fundamental principles of NMR spectroscopy and substituent effects. We present a robust experimental protocol for data acquisition, ensuring spectral integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation for the advancement of their work. The methodologies and interpretations herein are grounded in authoritative literature to ensure scientific rigor and trustworthiness.

Introduction: The Imperative for Structural Verification

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride moiety and a substituted pyridine ring. This combination makes it a valuable building block for introducing the chloropyridinylmethyl pharmacophore into a wide range of molecular scaffolds. Given its role as a precursor, absolute certainty of its structure and purity is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final active compounds.

¹³C NMR spectroscopy stands as an unparalleled, non-destructive technique for the structural elucidation of organic molecules. It provides a direct map of the carbon skeleton, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.[1] This sensitivity allows for the unambiguous confirmation of molecular structure, identification of isomers, and assessment of purity. This guide provides an expert-level walkthrough of the complete ¹³C NMR analysis, from theoretical prediction to practical data acquisition.

Molecular Structure and Carbon Environment Analysis

To systematically analyze the ¹³C NMR spectrum, we must first deconstruct the molecule into its constituent carbon environments. The structure of (6-Chloropyridin-3-yl)methanesulfonyl chloride contains six unique carbon atoms—five sp²-hybridized carbons in the aromatic pyridine ring and one sp³-hybridized carbon in the methylene linker.

The numbering convention used for the purpose of this analysis is detailed in the diagram below.

Caption: Molecular structure with carbon numbering.

-

Pyridine Ring Carbons (C2-C6): These five sp² carbons form the aromatic core. Their chemical shifts are influenced by three primary factors: the inherent aromaticity, the powerful electron-withdrawing effect of the ring nitrogen, and the electronic contributions of the two substituents.

-

Methylene Carbon (C7): This sp³ carbon is in a unique position, flanked by the pyridine ring on one side and the highly electronegative sulfonyl chloride group (-SO₂Cl) on the other. This environment predicts a significant downfield shift from a typical alkane carbon.

Predictive Analysis of the ¹³C NMR Spectrum

The prediction of chemical shifts is a deductive process based on established values for parent structures and the application of substituent chemical shift (SCS) effects. The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization, electronegativity of attached atoms, and diamagnetic anisotropy.[1]

The following table summarizes the predicted chemical shift ranges for each unique carbon in (6-Chloropyridin-3-yl)methanesulfonyl chloride, dissolved in a standard NMR solvent such as CDCl₃.

| Carbon | Hybridization | Chemical Environment Description | Predicted δ (ppm) | Justification |

| C2 | sp² | Aromatic; ortho to ring Nitrogen, ortho to C3 substituent | 151 - 155 | The nitrogen atom strongly deshields the ortho carbon (base value for pyridine C2 is ~150 ppm).[2] The C3 substituent will have a minor effect. |

| C3 | sp² | Aromatic; meta to ring Nitrogen, attached to -CH₂SO₂Cl | 134 - 138 | This is a quaternary carbon. Its shift is influenced by the attached electron-withdrawing group and its position relative to the nitrogen. Quaternary carbons often exhibit weaker signal intensity.[3] |

| C4 | sp² | Aromatic; para to ring Nitrogen, meta to both substituents | 137 - 141 | The C4 position in pyridine is significantly deshielded by the nitrogen (base value ~136 ppm).[2] This position is least affected by the substituents. |

| C5 | sp² | Aromatic; meta to ring Nitrogen, ortho to Chlorine | 124 - 128 | The base value for C3/C5 in pyridine is ~124 ppm.[2] The ortho chlorine atom will have a minor shielding or deshielding effect. |

| C6 | sp² | Aromatic; ortho to ring Nitrogen, attached to Chlorine | 152 - 156 | This quaternary carbon is strongly deshielded by both the adjacent nitrogen and the direct attachment of the electronegative chlorine atom. |

| C7 | sp³ | Methylene (-CH₂-); attached to pyridine ring and -SO₂Cl | 60 - 70 | This carbon is attached to an aromatic system and a powerful electron-withdrawing sulfonyl chloride group, causing a strong downfield shift.[4][5] The typical range for a methylene group next to an electronegative atom is 40-80 ppm.[5] |

Self-Validating Experimental Protocol for Data Acquisition

Adherence to a standardized and rigorous protocol is essential for obtaining high-quality, trustworthy ¹³C NMR data. The following workflow is designed to be self-validating by incorporating necessary checks and best practices.

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of the title compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is often a good first choice for general solubility and a clean spectral window.

-

Cap the tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is critical.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent. This ensures field stability during the experiment.

-

Tune and match the ¹³C probe to the sample. This maximizes sensitivity.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Select a standard quantitative ¹³C NMR experiment with proton decoupling. This simplifies the spectrum to single lines for each unique carbon.

-

Key Parameters:

-

Spectral Width (SW): Set to approximately 220-240 ppm to ensure all carbon signals, from alkanes to carbonyls, are captured.[1]

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Relaxation Delay (D1): A delay of 2 seconds is a standard starting point to allow for sufficient relaxation of the carbon nuclei between pulses.

-

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.

-

Carefully phase the resulting spectrum to ensure all peaks are positive and have a flat baseline.

-

Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 77.16 ppm.

-

Integrate the signals and perform peak picking to obtain precise chemical shift values. Note that in standard proton-decoupled ¹³C NMR, peak integrals are not reliably proportional to the number of carbons.[1]

-

Conclusion

The ¹³C NMR spectrum provides an unambiguous structural fingerprint for (6-Chloropyridin-3-yl)methanesulfonyl chloride. The analysis presented in this guide, which combines foundational NMR principles with substituent effect predictions, establishes a clear set of expectations for the six unique carbon signals of the molecule. The provided experimental protocol ensures that researchers can acquire high-fidelity, reliable data for routine quality control and in-depth structural verification. By following this comprehensive approach, scientists in the fields of drug discovery and materials science can proceed with confidence in the structural integrity of this critical chemical building block.

References

-

Testbook.com. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook. [Link]

-

Choi, Y. S. (1987). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Chem Akhilam. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. YouTube. [Link]

-

PubChem. (n.d.). (6-chloropyridin-3-yl)methanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from LibreTexts. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. LibreTexts Chemistry. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Pyridine. Spectral Database for Organic Compounds, SDBS. Retrieved from SDBS. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

Sources

Technical Guide: Mass Spectrometry of (6-Chloropyridin-3-yl)methanesulfonyl chloride

The following technical guide details the mass spectrometric analysis of (6-Chloropyridin-3-yl)methanesulfonyl chloride , a specialized intermediate often used in the synthesis of bioactive sulfonamides.

This guide prioritizes reliability and data integrity , addressing the inherent instability of sulfonyl chlorides in standard LC-MS workflows.

Compound: (6-Chloropyridin-3-yl)methanesulfonyl chloride CAS: 683813-60-7 Formula: C₆H₅Cl₂NO₂S Molecular Weight: 226.08 g/mol (Average), 224.94 Da (Monoisotopic)

Introduction & Stability Profile

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a bifunctional building block containing a chloropyridine ring and a highly reactive sulfonyl chloride moiety. In drug development, it serves as a "warhead" for introducing the (6-chloropyridin-3-yl)methyl group via sulfonamide formation.

Critical Analytical Challenge: Sulfonyl chlorides are electrophilic and moisture-sensitive. In standard Reversed-Phase LC-MS (using water/acetonitrile mobile phases), this compound rapidly hydrolyzes to the corresponding sulfonic acid (M+17 mass shift due to -Cl/+OH exchange).

-

Direct Analysis: Prone to artifacts and variable signal intensity.

-

Recommended Approach: In-situ derivatization prior to analysis.

Sample Preparation & Derivatization Protocol

To ensure Trustworthiness of the data, direct analysis of the raw sulfonyl chloride is discouraged. The "Gold Standard" protocol involves converting the unstable sulfonyl chloride into a stable sulfonamide or methyl ester immediately upon sampling.

Reagents

-

Derivatizing Agent: Benzylamine (excess) or Methanol (anhydrous).

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Quenching: 0.1% Formic Acid in water.

Workflow: Rapid Stabilization

The following workflow stabilizes the analyte for accurate LC-MS quantification.

Figure 1: Stabilization workflow preventing hydrolysis artifacts. The derivatization creates a stable sulfonamide surrogate for quantification.

Mass Spectrometry: Ionization & Fragmentation[1][2][3]

Isotopic Signature (The "Cl2" Pattern)

This molecule contains two chlorine atoms: one on the pyridine ring (stable) and one in the sulfonyl chloride group (labile).

-

Pattern: The presence of two Cl atoms creates a distinct triplet pattern in the molecular ion cluster.

-

Intensity Ratio: Approximately 9:6:1 (M : M+2 : M+4).

| Ion Species | m/z (Theoretical) | Relative Abundance | Origin |

| M⁺ (³⁵Cl, ³⁵Cl) | 224.94 | 100% | Base Peak (Monoisotopic) |

| (M+2)⁺ (³⁵Cl, ³⁷Cl) | 226.94 | ~64% | Mixed Isotopes |

| (M+4)⁺ (³⁷Cl, ³⁷Cl) | 228.93 | ~10% | Double Heavy Isotope |

Fragmentation Pathways (EI & ESI-CID)

Understanding fragmentation is vital for structural confirmation. The sulfonyl chloride moiety is the weakest link.

Key Fragmentation Events:

-

Alpha-Cleavage (Loss of Cl): The S-Cl bond is weak. Homolytic or heterolytic cleavage yields the sulfonyl cation [R-SO₂]⁺.

-

Sulfur Dioxide Extrusion: A characteristic rearrangement where SO₂ (64 Da) is expelled, often leading to a carbocation or radical species.

-

Pyridyl Core Stability: The 6-chloropyridine ring is robust, often remaining intact as a characteristic fragment ion at m/z 126/128 (chloropyridyl methyl cation).

Figure 2: Theoretical fragmentation pathway. The loss of Cl followed by SO₂ extrusion is the diagnostic transition for sulfonyl chlorides.

Experimental Parameters (Reference Protocol)

For researchers validating this compound, use the following instrument settings.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (after derivatization) | Sulfonamide derivatives protonate easily ([M+H]⁺). |

| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules; avoids in-source fragmentation. |

| Cone Voltage | 20 - 30 V | Moderate energy to transmit the parent ion without premature Cl loss. |

| Collision Energy | 15 - 25 eV | Optimized to observe the transition from [M+H]⁺ to the Pyridyl-Methyl core (m/z 126). |

| Mobile Phase | A: H₂O + 0.1% Formic AcidB: MeCN + 0.1% Formic Acid | Acidic pH promotes ionization of the pyridine nitrogen. |

Note on GC-MS (EI): While GC-MS can analyze this compound directly, the injector port temperature must be kept low (<200°C) to minimize thermal degradation. The EI spectrum will be dominated by the m/z 126 peak (pyridyl methyl cation) due to the lability of the sulfonyl chloride group under 70eV electron impact.

References

-

Sigma-Aldrich. (6-Chloropyridin-3-yl)methanesulfonyl chloride Product Data. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for Methanesulfonyl chloride (Analogous Reactivity). Retrieved from .

-

American Chemical Society. Derivatization of Sulfonyl Chlorides for LC-MS Analysis. Analytical Chemistry. Retrieved from .

-

BenchChem. Technical Guide to Methanesulfonyl Chloride Derivatives. Retrieved from .

An In-depth Technical Guide to (6-Chloropyridin-3-yl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, synthesis, handling, and applications of (6-Chloropyridin-3-yl)methanesulfonyl chloride, a key intermediate in modern medicinal chemistry. Designed for researchers and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its effective and safe utilization.

Compound Identification and Core Properties

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its structure incorporates a reactive sulfonyl chloride moiety, making it a potent electrophile for the introduction of the (6-chloropyridin-3-yl)methylsulfonyl group.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Source |

| CAS Number | 683813-60-7 | |

| Molecular Formula | C₆H₅Cl₂NO₂S | |

| Molecular Weight | 226.10 g/mol |

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Structure of (6-Chloropyridin-3-yl)methanesulfonyl chloride

Physical and Spectroscopic Characterization

Precise physical and spectroscopic data for (6-Chloropyridin-3-yl)methanesulfonyl chloride are not widely published, indicative of its status as a reactive intermediate. However, based on the properties of analogous sulfonyl chlorides, the following characteristics can be anticipated:

Table 2: Predicted Physical Properties

| Property | Predicted Value/Observation | Rationale |

| Appearance | Colorless to pale yellow solid or oil | Typical for sulfonyl chlorides |

| Melting Point | Likely a low-melting solid | Presence of the aromatic ring and sulfonyl chloride group |

| Boiling Point | Decomposes upon heating at atmospheric pressure; distillable under high vacuum | High molecular weight and thermal instability of the sulfonyl chloride group |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene); reacts with protic solvents (e.g., water, alcohols) | Polar aprotic nature; reactivity of the sulfonyl chloride moiety |

| Density | > 1 g/mL | Presence of chlorine and sulfur atoms |

Spectroscopic Analysis:

-

¹H NMR: Resonances corresponding to the protons on the pyridine ring and the methylene group adjacent to the sulfonyl chloride. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine and sulfonyl chloride groups.

-

¹³C NMR: Signals for the carbon atoms of the pyridine ring and the methylene carbon.

-

IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns consistent with the loss of SO₂Cl and other fragments.

Synthesis and Reaction Mechanisms

The synthesis of (6-Chloropyridin-3-yl)methanesulfonyl chloride is not commonly detailed in standard literature, suggesting it is often prepared on-demand as an intermediate. A plausible and efficient synthetic strategy involves a two-step process starting from the commercially available 6-chloronicotinic acid.

Step 1: Reduction of 6-Chloronicotinic Acid to (6-Chloropyridin-3-yl)methanol

The carboxylic acid functionality of 6-chloronicotinic acid can be selectively reduced to the corresponding alcohol.

dot graph "Synthesis_Step1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Synthetic pathway for the precursor alcohol.

Experimental Protocol: Synthesis of (6-Chloropyridin-3-yl)methanol

-

To a solution of 6-chloronicotinic acid in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-THF complex at a temperature maintained below 30°C to control the evolution of gas.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Adjust the pH of the aqueous solution to 5.

-

Extract the product with an organic solvent such as chloroform.

-

Wash the combined organic layers with water, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield (6-chloropyridin-3-yl)methanol.

Step 2: Conversion of (6-Chloropyridin-3-yl)methanol to (6-Chloropyridin-3-yl)methanesulfonyl chloride

This transformation can be achieved through a two-stage, one-pot procedure involving the conversion of the alcohol to a thiol, followed by oxidative chlorination.

dot graph "Synthesis_Step2" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Plausible two-stage conversion of the alcohol to the target sulfonyl chloride.

Conceptual Experimental Protocol: Synthesis of (6-Chloropyridin-3-yl)methanesulfonyl chloride

-

Causality behind Experimental Choices: The conversion of an alcohol to a sulfonyl chloride is a non-trivial process. A common and effective strategy involves the initial conversion to a more reactive intermediate, such as an alkyl halide or a thiol. The subsequent oxidation of a thiol to a sulfonyl chloride is a well-established transformation.

-

Thiol Formation (Conceptual):

-

The (6-Chloropyridin-3-yl)methanol would first be converted to the corresponding chloride using a reagent like thionyl chloride.

-

The resulting chloride can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to displace the chloride and form the (6-chloropyridin-3-yl)methanethiol. This reaction should be performed in a suitable aprotic solvent.

-

-

Oxidative Chlorination of the Thiol:

-

The crude or purified (6-chloropyridin-3-yl)methanethiol is dissolved in an appropriate solvent system, often aqueous.

-

An oxidizing and chlorinating agent is then introduced. A common laboratory method involves bubbling chlorine gas through the aqueous solution of the thiol. Alternatively, reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source can be used for a milder and more controlled reaction.[1]

-

The reaction progress should be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the product is extracted into an organic solvent, washed, dried, and concentrated. Purification can be achieved by chromatography if necessary, although it is often used directly in the next synthetic step due to its reactivity.

-

Safety, Handling, and Storage

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a hazardous chemical and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, as sulfonyl chlorides react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.

-

Store separately from strong bases, oxidizing agents, and alcohols.

Applications in Drug Discovery and Development

The primary utility of (6-Chloropyridin-3-yl)methanesulfonyl chloride in drug discovery lies in its ability to act as a versatile electrophile for the synthesis of sulfonamides and sulfonate esters.

-

Sulfonamide Synthesis: The reaction of (6-Chloropyridin-3-yl)methanesulfonyl chloride with primary or secondary amines is a robust method for forming stable sulfonamide linkages. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. The pyridine and chloro-substituents on the molecule can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

-

Sulfonate Ester Formation: Reaction with alcohols leads to the formation of sulfonate esters. These esters can serve as excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of various functional groups into a molecule.

The presence of the 6-chloro-3-pyridyl moiety is of particular interest in medicinal chemistry. The chlorine atom can participate in halogen bonding and can influence the metabolic stability and lipophilicity of a drug candidate. The pyridine nitrogen can act as a hydrogen bond acceptor and can be crucial for binding to biological targets.

Conclusion

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a reactive and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents. A thorough understanding of its properties, a well-defined synthetic strategy, and strict adherence to safety protocols are paramount for its successful application in research and development. This guide provides a foundational understanding to aid scientists in leveraging this important building block in their drug discovery endeavors.

References

-

abcr GmbH. AB523393 | CAS 683813-60-7. [Link]

-

PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.

- Qin, H. (2025). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. Synthesis, 57, 991-998.

Sources

Solubility of (6-Chloropyridin-3-yl)methanesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of (6-Chloropyridin-3-yl)methanesulfonyl chloride in Organic Solvents

Foreword for the Research Professional

The precise characterization of a compound's physicochemical properties is a cornerstone of effective drug development and chemical synthesis. Among these properties, solubility is paramount, dictating the medium for chemical reactions, influencing purification strategies, and forming the basis of viable formulation development. This guide addresses (6-Chloropyridin-3-yl)methanesulfonyl chloride, a compound of interest for its potential as a reactive intermediate in the synthesis of novel chemical entities. Due to a lack of comprehensive published data, this document serves as a foundational whitepaper, providing both a theoretical framework and a robust experimental protocol for determining its solubility profile in common organic solvents. As Senior Application Scientists, our goal is to empower fellow researchers with the causal logic behind experimental design, ensuring that the data generated is not only accurate but also contextually understood.

Physicochemical Profile and Structural Insights

(6-Chloropyridin-3-yl)methanesulfonyl chloride is a bifunctional molecule featuring a substituted pyridine ring and a highly reactive sulfonyl chloride group. Understanding its structural components is critical to predicting its behavior in various solvent systems.

-

Molecular Formula: C₆H₅Cl₂NO₂S[1]

-

Monoisotopic Mass: 224.9418 Da[1]

-

Key Structural Features:

-

(6-Chloropyridin-3-yl) moiety: This portion of the molecule introduces aromaticity and a degree of polarity due to the nitrogen heteroatom and the chloro-substituent. The pyridine nitrogen can act as a hydrogen bond acceptor.

-